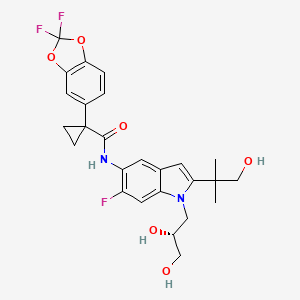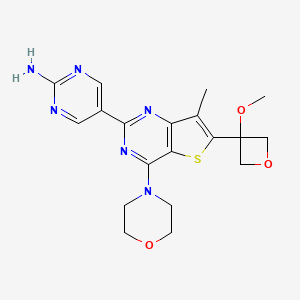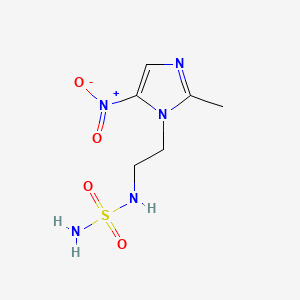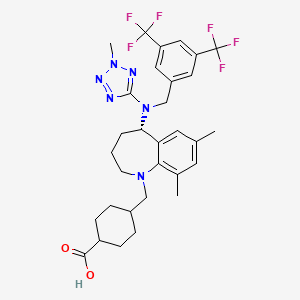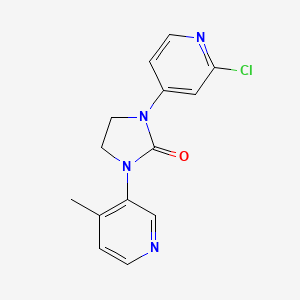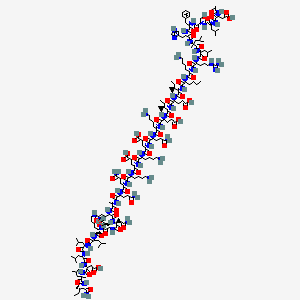
Astressin 2B
Vue d'ensemble
Description
Astressin 2B est un antagoniste puissant et sélectif du récepteur 2 du facteur de libération de la corticotropine (CRF 2). Il s'agit d'un composé peptidique à structure complexe, comprenant des modifications telles que l'acétylation en N-terminal et des ponts lactames. Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs CRF 2 dans divers processus physiologiques et pathologiques .
Applications De Recherche Scientifique
Astressin 2B is extensively used in scientific research to investigate the role of CRF 2 receptors in various biological processes. Some key applications include:
Neuroscience: Studying the effects of CRF 2 receptor antagonism on anxiety, depression, and stress-related behaviors
Gastroenterology: Investigating the role of CRF 2 receptors in gastrointestinal motility and disorders such as irritable bowel syndrome
Endocrinology: Exploring the impact of CRF 2 receptor antagonism on hormone release and regulation.
Pharmacology: Developing potential therapeutic agents targeting CRF 2 receptors for various diseases.
Mécanisme D'action
Target of Action
Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2) . The CRF2 receptor is a G-protein-coupled receptor that plays a key role in the stress response .
Mode of Action
This compound interacts with the CRF2 receptor, blocking its activation. It has an IC50 value of 1.3 nM for CRF2, indicating a high affinity for this receptor . By antagonizing the CRF2 receptor, this compound inhibits the effects mediated by this receptor .
Biochemical Pathways
The CRF2 receptor is involved in various biochemical pathways related to stress response. In the amygdala, a key player in emotions and affective disorders, both CRF1 and CRF2 receptors couple positively to adenylyl cyclase . They can have opposite effects . This compound, by blocking the CRF2 receptor, can influence these pathways and their downstream effects .
Result of Action
This compound antagonizes the CRF2-mediated inhibition of gastric emptying . In the amygdala, endogenous CRF1 receptor activation contributes to pain-related synaptic facilitation, increased excitability, and pain behavior through a postsynaptic mechanism involving activation of PKA and highly TEA-sensitive K+ currents . This compound, by blocking the CRF2 receptor, can influence these effects .
Analyse Biochimique
Biochemical Properties
Astressin 2B interacts with the corticotropin-releasing factor receptor 2 (CRF2) and has been shown to have an IC50 value of 1.3 nM for CRF2 . This interaction is highly selective, as this compound has an IC50 value of >500 nM for CRF1 .
Cellular Effects
This compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying . This suggests that this compound may influence cell function by modulating the activity of CRF2.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CRF2 receptor and antagonizing its activity . This interaction inhibits the CRF2-mediated signaling pathway, which in turn influences various cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Astressin 2B est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction incluent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, l'approche générale impliquerait une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités. Le produit final est ensuite lyophilisé pour le stockage et l'utilisation .
Analyse Des Réactions Chimiques
Types de réactions
Astressin 2B subit principalement des réactions de formation de liaisons peptidiques et de cyclisation pendant sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .
Réactifs et conditions courants
Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Groupes protecteurs : t-Butyloxycarbonyl (Boc), Fluorenylméthyloxycarbonyl (Fmoc)
Cyclisation : Formation de ponts lactames en utilisant des groupes fonctionnels de la chaîne latérale.
Produits majeurs
Le produit principal de ces réactions est le peptide entièrement synthétisé et cyclisé, this compound, avec un degré de pureté élevé atteint par HPLC .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs CRF 2 dans divers processus biologiques. Voici quelques applications clés :
Neurosciences : Étudier les effets de l'antagonisme du récepteur CRF 2 sur l'anxiété, la dépression et les comportements liés au stress
Gastroentérologie : Enquêter sur le rôle des récepteurs CRF 2 dans la motilité gastro-intestinale et les troubles tels que le syndrome du côlon irritable
Endocrinologie : Explorer l'impact de l'antagonisme du récepteur CRF 2 sur la libération et la régulation hormonale.
Pharmacologie : Développer des agents thérapeutiques potentiels ciblant les récepteurs CRF 2 pour diverses maladies.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur CRF 2. Ce récepteur est impliqué dans la régulation des réponses au stress, et son inhibition par l'this compound peut moduler divers processus physiologiques. Les cibles moléculaires comprennent le récepteur CRF 2 lui-même, et les voies impliquées sont souvent liées à l'inhibition de l'activité de l'adénylyl cyclase, conduisant à une réduction des niveaux d'adénosine monophosphate cyclique (AMPc) .
Comparaison Avec Des Composés Similaires
Astressin 2B est unique en raison de sa haute sélectivité pour le récepteur CRF 2 par rapport à d'autres antagonistes des récepteurs CRF. Des composés similaires comprennent :
Astressin : Un antagoniste non sélectif des récepteurs CRF.
Antalarmin : Un antagoniste sélectif du récepteur CRF 1.
NBI-27914 : Un autre antagoniste sélectif du récepteur CRF 1
La spécificité de l'this compound pour le récepteur CRF 2 le rend particulièrement précieux pour la recherche axée sur ce sous-type de récepteur, le distinguant des autres antagonistes des récepteurs CRF .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBPRHVUKMKSX-XJYAKNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H307N49O53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-70-8 | |
| Record name | Astressin-2B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary target of Astressin 2B?
A1: this compound is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound interact with CRF2?
A2: this compound binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.
Q3: What are the downstream effects of CRF2 antagonism by this compound?
A3: The downstream effects are diverse and context-dependent, but often involve modulation of:
- Gastrointestinal function: this compound can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
- Stress and anxiety: this compound has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
- Pain perception: Studies suggest a role for this compound in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
- Cellular processes: this compound can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the papers, this compound, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].
Q6: Are there formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like this compound can include:
Q7: What in vitro models have been used to study this compound's effects?
A7: Researchers have employed various in vitro models, including:
- Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of this compound on cell proliferation, cytokine release, and other cellular processes.
- Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of this compound on neuronal activity, smooth muscle contractility, and other physiological functions.
- Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of this compound on intestinal barrier function.
Q8: What animal models have been used to investigate this compound's effects?
A8: Researchers have used a range of animal models, including:
- Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
- Porcine models: Studies using piglets have investigated the role of this compound in stress-induced intestinal dysfunction [].
Q9: Have any clinical trials been conducted with this compound?
A9: The provided research papers do not mention any completed clinical trials involving this compound.
Q10: What is the safety profile of this compound?
A10: The research papers primarily focus on the mechanistic aspects of this compound and do not provide detailed information on its safety profile in humans.
Q11: What are the potential therapeutic applications of this compound?
A11: While further research is needed, potential applications based on preclinical findings may include:
- Gastrointestinal disorders: Targeting CRF2 with this compound may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
- Stress-related disorders: Given the role of CRF2 in stress responses, this compound might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
- Pain management: Modulating CRF2 activity with this compound could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)


